molecular formula C9H10N4O B3011813 3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one CAS No. 60348-41-6

3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one

Cat. No. B3011813
CAS RN: 60348-41-6
M. Wt: 190.206
InChI Key: LAVKXEJKNHWWSH-UHFFFAOYSA-N
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Description

The compound “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” is a complex organic molecule that contains a pyridyl group (a derivative of pyridine) and a triazinone group (a derivative of triazine). Pyridines and triazines are both nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyridine derivatives are often synthesized through various methods including cross-coupling reactions . In addition, pyridylphosphonium salts have been found to be useful alternatives to cyanopyridines in radical-radical coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Pyridine derivatives are known to exhibit diverse and valuable synthetical, biological, and photophysical properties .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the pyridyl and triazinone groups. Pyridine derivatives are known to undergo selective C–H activation in the presence of certain transition metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by its molecular structure. Pyridine derivatives are known to exhibit diverse properties, including weak basicity or acidity depending on the nature of their substituent groups .

Scientific Research Applications

Drug Delivery Applications

Research has explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, highlighting potential in drug delivery systems. These host-guest systems have shown increased cytotoxicity against human ovarian cancer cells, suggesting their utility in targeted cancer therapies (Mattsson et al., 2010).

Coordination Chemistry

The coordination chemistry of tripyridyl-triazine ligands has been extensively studied, with these compounds demonstrating the ability to form complexes with transition metals and lanthanides. Such complexes are utilized in the creation of luminescent materials, coordination polymers, and networks, as well as in the synthesis of discrete metalla-assemblies (Therrien, 2011).

Crystal Structure Analysis

The crystal structure of pymetrozine, a compound with similarities in its chemical structure, offers insights into the antifeedant properties used in pest control. Such studies contribute to the understanding of molecular interactions and stability, which are crucial in designing effective pest control agents (Jeon et al., 2015).

Antifungal Activity

Compounds related to 3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one have been investigated for their potential as antifungal agents. Research demonstrates their efficacy against strains of Candida, Aspergillus, Mucor, and Trychophyton, offering promising paths for the development of new antifungal medications (Reich et al., 1989).

Catalysis and Chemical Synthesis

Studies have shown the utility of related compounds in catalysis, particularly in the epoxidation of allyl alcohols. These findings pave the way for more efficient and selective catalytic processes in organic synthesis, highlighting the versatility of pyridyl-triazine derivatives (Azarkamanzad et al., 2018).

Selective Extraction of Metals

Research into bis(triazinyl)pyridines for the selective extraction of americium(III) from europium(III) has significant implications for nuclear waste management and recycling processes. This highlights the role of such compounds in advancing sustainable practices in the nuclear industry (Hudson et al., 2006).

Thermal Behavior

The thermal decomposition and stability of derivatives have been explored, offering insights into their potential applications in materials science, especially where thermal stability is a critical factor (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Mechanism of Action

The mechanism of action of “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” would likely depend on its specific application. For instance, pyridine derivatives are often used as ligands in transition-metal catalysis .

Safety and Hazards

While specific safety and hazard information for “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” was not found, it’s important to handle all chemicals with care. For instance, some pyridine derivatives are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” and similar compounds could involve the development of more efficient synthesis methods, the exploration of new applications, and the investigation of their biological activities .

properties

IUPAC Name

6-methyl-3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-6,12H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVKXEJKNHWWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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